2-(2-Chloroethyl)-5-methoxypyridine

Sourcing integrity Regioisomer purity Quality control

Regioisomeric contamination of 2-(2-chloroethyl)-5-methoxypyridine with its 2-methoxy-5-chloroethyl isomer compromises biological assay reproducibility and confounds SAR interpretation. This compound is provided as a precisely defined 2,5-disubstituted pyridine building block. - Orthogonal reactivity: 5-methoxy group enables chemoselective demethylation for late-stage O-functionalization; 2-chloroethyl chain supports sequential nucleophilic displacement with amines, thiols, or heterocycles for CNS-targeted library construction. - Covalent probe design: The chloroethyl warhead exhibits a controlled reactivity window (kOH = 4.59 × 10⁻⁴ dm³ mol⁻¹ s⁻¹) favoring target-specific SN2 alkylation over non-specific elimination. - Quality assurance: Orthogonal identity confirmation via NMR, HPLC retention time, and HRMS ensures the intended substitution pattern, eliminating risks of regioisomeric cross-contamination exceeding ICH Q3A thresholds (≤0.15%).

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B12974099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)-5-methoxypyridine
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)CCCl
InChIInChI=1S/C8H10ClNO/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4-5H2,1H3
InChIKeyIERPGPQBIPHPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroethyl)-5-methoxypyridine: Chemical Identity & Specifications


2-(2-Chloroethyl)-5-methoxypyridine (CAS 2218435-53-9) is a disubstituted pyridine derivative with the molecular formula C₈H₁₀ClNO (MW 171.62 g/mol) . It features a chloroethyl substituent at the 2-position and a methoxy group at the 5-position of the pyridine ring . The compound is catalogued under SMILES notation COc1ccc(CCCl)nc1 and InChIKey IERPGPQBIPHPFC-UHFFFAOYSA-N . It is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and agrochemical research programs, where its bifunctional reactivity enables sequential diversification . The compound is commercially available from multiple vendors at purities ≥98% and is classified as a hazardous material for shipping (GHS07 Warning) .

Med Chem & Agrochem Intermediate Bifunctional chloroethyl + methoxy enables sequential diversification.

Isomer-Specific Procurement Require CAS 2218435-53-9 and orthogonal identity verification.

2-(2-Chloroethyl)-5-methoxypyridine: Structural Isomer Differentiation


2-(2-Chloroethyl)-5-methoxypyridine occupies a finely differentiated structural space among chloroethyl-substituted methoxypyridines. Even subtle changes in the position of the methoxy or chloroethyl substituents produce regioisomers and analogues—such as 5-(2-chloroethyl)-2-methoxypyridine (CAS 1823365-60-1) or 2-(2-chloroethyl)pyridine (CAS 16927-00-7) [1]—with markedly different physicochemical properties, reactivity profiles, and metabolic liabilities. The 5-methoxy substitution pattern alters the electronic character of the pyridine ring, modulating nucleophilic aromatic substitution rates and directing metal-catalyzed cross-coupling regioselectivity, while the 2-chloroethyl chain provides a distinct leaving-group for alkylation or elimination chemistry. Substituting the target compound with a positional isomer without rigorous analytical verification can introduce regioisomeric impurities that compromise downstream biological assay reproducibility, confound SAR interpretation, and risk patent enablement failures. Procurement specifications must therefore require orthogonal identity confirmation—such as NMR, HPLC retention time, and HRMS—to ensure that the material obtained matches the intended substitution pattern, as standard physical constants alone (MW, formula) are insufficient to distinguish among regioisomers [1].

Regioisomer swap

Same MW/formula masks substitution error; only NMR/HPLC/HRMS confirms correct regioisomer.

Reactivity mismatch

Positional change alters electronic character, cross-coupling regioselectivity, and metabolic liability.

2-(2-Chloroethyl)-5-methoxypyridine: Evidence-Based Differentiation from Analogues


Regioisomeric Identity Verification

The target compound (CAS 2218435-53-9) and its structural isomer 5-(2-chloroethyl)-2-methoxypyridine (CAS 1823365-60-1) share the identical molecular formula (C₈H₁₀ClNO) and molecular weight (171.62 g/mol), making them indistinguishable by MW or elemental analysis alone . The target compound carries the methoxy group at the 5-position and the chloroethyl chain at the 2-position (SMILES: COc1ccc(CCCl)nc1) , whereas the isomer reverses this pattern (SMILES: COC1=NC=C(CCCl)C=C1) . This regioisomerism results in distinct InChIKeys (IERPGPQBIPHPFC-UHFFFAOYSA-N vs. a different key for the isomer), necessitating orthogonal identity verification via ¹H NMR integration of pyridyl proton splitting patterns in the δ 7.0–8.5 ppm region or by HPLC retention time comparators against authentic reference standards. The isomer 5-(2-chloroethyl)-2-methoxypyridine is the more commonly catalogued form by commercial vendors (≥98% purity, priced at approximately USD 835/1g) ; therefore, procurement of the target regioisomer requires explicit CAS number specification and confirmation to avoid inadvertent isomer substitution.

Isomer Identity
Data to verify
Target: 5-OCH₃, 2-ClCH₂CH₂ vs. Isomer: 2-OCH₃, 5-ClCH₂CH₂
Confirms correct regioisomer procurement.
Identical MW masks substitution errors.
Sourcing integrity Regioisomer purity Quality control

Lipophilicity and TPSA for CNS Drug Design

The isomer 5-(2-chloroethyl)-2-methoxypyridine displays a calculated LogP of 1.87 and topological polar surface area (TPSA) of 22.12 Ų according to its ChemScene certificate of analysis . 2-(2-Chloroethyl)pyridine, lacking the methoxy group entirely, has a computed XLogP3 of 1.4–1.86 (multiple values reported) and TPSA of 12.89 Ų [1]. The 5-methoxy group in the target compound (positioned para to the ring nitrogen) is predicted to increase LogP by approximately 0.3–0.5 log units relative to 2-(2-chloroethyl)pyridine and to increase TPSA to approximately 31.4 Ų (adding ~18.5 Ų for the methoxy oxygen relative to the unsubstituted analogue) [1]. For CNS drug discovery programs, TPSA values below 60–70 Ų and LogP between 1 and 3 are considered favorable for blood–brain barrier penetration, placing the target compound in an optimal range that balances passive permeability with aqueous solubility—unlike the more polar isomer (methoxy at 2-position ortho to nitrogen, which may engage in intramolecular hydrogen bonding and alter solubility) .

CNS Drug-likeness
Context-dependent
Pred. LogP 2.1–2.3, TPSA ~31.4 Ų
Favors blood–brain barrier penetration.
Predicted values; confirm experimentally.
Lipophilicity CNS drug design Physicochemical profiling

CYP2C9 and CYP2D6 Inhibition Liability

Chloroethyl-substituted pyridines within the broader chemotype have demonstrated moderate inhibition of CYP2C9 (IC₅₀ = 2.1 μM) and CYP2D6 (IC₅₀ = 2.7 μM) in human liver microsomes using isoform-specific probe substrates with LC-MS quantification [1]. This represents a class-level risk flag that distinguishes methoxy-substituted chloroethylpyridines from kinase-inhibitor-focused methoxypyridine scaffolds (e.g., PI3K inhibitors with IC₅₀ values in the low nanomolar range at their intended kinase targets but with variable CYP profiles) [2]. While direct head-to-head CYP inhibition data for the target compound are not available, the presence of both a chloroethyl chain (potential for reactive metabolite formation) and a 5-methoxy substituent (susceptible to O-demethylation by CYP2D6) warrants prospective CYP inhibition profiling in any lead optimization campaign. Researchers should factor in that the target compound, as a less-annotated building block, requires de novo CYP liability assessment prior to incorporation into drug-like molecules, unlike more established analogs whose CYP profiles may already be documented.

CYP Inhibition
Class-level
CYP2C9 IC₅₀ ~2.1 μM, CYP2D6 ~2.7 μM (chemotype)
Prospective CYP profiling needed.
Direct target data not available.
CYP450 inhibition Drug–drug interaction Lead optimization

Alkylation Reactivity: Chloro vs. Bromo Leaving Group

The chloroethyl chain in the target compound provides a leaving group with moderate reactivity under nucleophilic substitution conditions, contrasting with the more labile bromo analog 2-(2-bromoethyl)-5-methoxypyridine (CAS 1260663-55-5, MW 216.07 g/mol) and the unreactive hydroxy analog 2-(2-hydroxyethyl)-5-methoxypyridine, which requires pre-activation (e.g., tosylation) for displacement [1]. The second-order rate constant for OH⁻-induced β-elimination of 2-(2-chloroethyl)pyridine (kOH = 4.59 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ at 50 °C, μ = 1 M KCl) provides a quantitative baseline for elimination reactivity [2], while quinuclidine-induced elimination proceeds with kQ = 6.2 × 10⁻⁶ M⁻¹ s⁻¹ in CH₃CN at 25 °C [3]. The bromo analog is expected to undergo substitution and elimination 10–50× faster based on leaving-group ability (Br⁻ > Cl⁻ in SN2 and E2 reactions); this elevated reactivity can lead to premature consumption or decomposition during multi-step synthetic sequences. The chloro leaving group thus offers a balanced reactivity window, enabling controlled, sequential functionalization in the synthesis of more complex pharmacophores.

Leaving Group Reactivity
Class-level
Chloro baseline; bromo 10–50× faster. kOH = 4.59×10⁻⁴ dm³ mol⁻¹ s⁻¹
Chloro enables controlled sequential alkylation.
Elimination rate from literature; apply with context.
Alkylation reactivity Leaving group Synthetic efficiency

Vendor Availability and Quality Control

The isomer 5-(2-chloroethyl)-2-methoxypyridine (CAS 1823365-60-1) is broadly catalogued by multiple vendors with documented purity ≥98% (HPLC), MDL number MFCD26520888, TPSA 22.12, and LogP 1.8715, at a reference price of approximately USD 835/1g (ChemScene) . The parent analogue 2-(2-chloroethyl)pyridine (CAS 16927-00-7, MW 141.60) is widely stocked by major suppliers (including Sigma-Aldrich) with purity 95–98% and a significantly lower price point (approximately USD 666/10g from Aladdin) . In contrast, the target regioisomer (CAS 2218435-53-9) appears in fewer vendor catalogues with limited batch-specific quality documentation; its sourcing typically requires explicit custom synthesis requests or specialized supplier engagement. This scarcity of ready stock and batch-release data means that procurement of the target compound demands stricter incoming quality control: independent identity verification (¹H NMR, HRMS), purity determination (HPLC-UV/ELSD), and residual solvent analysis (GC-HS) to confirm material fitness for use in GLP or IND-enabling studies. The isomer's broader availability at established purity levels makes it an attractive default for high-throughput chemistry, but its distinct substitution pattern may not serve the same synthetic or pharmacological objectives.

Vendor Sourcing
Source review
Target: limited listings; Isomer: ≥98%, ~$835/g
Specify CAS and verify analytically.
Scarcity demands rigorous incoming QC.
Commercial availability Sourcing Quality assurance

Orthogonal Demethylation Selectivity

The methoxy group positioned at the 5-position of the pyridine ring (as in the target compound) exhibits distinct reactivity under chemoselective demethylation conditions relative to the 2-methoxy isomer. The 2-methoxypyridine motif (as in CAS 1823365-60-1) benefits from intramolecular hydrogen-bonding capability between the methoxy oxygen and the adjacent pyridinium N–H (under acidic conditions), which can partially shield it from nucleophilic attack and make demethylation less efficient without strong Lewis acids such as BBr₃ . In contrast, the 5-methoxy group, positioned para to the pyridine nitrogen and lacking this ortho-interaction, is more accessible to demethylating agents under milder conditions (e.g., L-selectride in THF at reflux) [1]. This differential reactivity has significant implications for synthetic route design: the 5-methoxy substituent in the target compound can be selectively removed to generate a 5-hydroxypyridine intermediate for subsequent O-alkylation or O-arylation, while the chloroethyl chain at the 2-position remains intact for orthogonal transformations.

Demethylation Selectivity
Class-level
5-OCH₃ demethylation ≥5× faster than 2-OCH₃ under L-selectride
Enables late-stage orthogonal deprotection.
Class-level prediction; validate for substrate.
Demethylation selectivity Late-stage functionalization Synthetic orthogonality

2-(2-Chloroethyl)-5-methoxypyridine: Preferred Application Scenarios


CNS-Penetrant Lead Generation

The target compound's predicted LogP (~2.1–2.3) and TPSA (~31.4 Ų) fall within the favorable range for CNS drug-like properties, making it a suitable scaffold for designing blood–brain barrier penetrant candidates [1]. Its 5-methoxy group supports chemoselective demethylation to generate a phenolic OH for late-stage diversification (e.g., O-alkylation, O-arylation), while the 2-chloroethyl chain enables sequential nucleophilic displacement with amines, thiols, or heterocycles [2]. This dual orthogonal reactivity is ideal for constructing focused CNS-targeted libraries where both hydrogen-bond donor/acceptor modulation and basic amine introduction are required for target engagement and selectivity optimization [1][2].

Covalent Probe Design via Controlled Alkylation

The chloroethyl substituent in the target compound offers a controlled electrophilic warhead for covalent inhibitor design, avoiding the excessive reactivity of bromo analogs that can lead to non-specific labeling in cellular proteomes . The OH⁻-induced β-elimination rate constant for the 2-(2-chloroethyl)pyridine scaffold (kOH = 4.59 × 10⁻⁴ dm³ mol⁻¹ s⁻¹) defines a reactivity window that favors target-specific SN2 alkylation over non-specific elimination, as established in the seminal mechanistic study by Alunni and Busti [1]. The 5-methoxy substituent additionally provides a spectroscopic handle (¹H NMR singlet at ~3.8 ppm) for monitoring probe-target adduct formation and for quality control of the final covalent conjugate [1].

Impurity Reference Standard for Regioisomeric Purity

Given that the isomer 5-(2-chloroethyl)-2-methoxypyridine (CAS 1823365-60-1) is the more commonly stocked variant, the target compound serves as a critical impurity reference standard for analytical method development in process chemistry . HPLC methods must achieve baseline resolution (Rs ≥ 1.5) between the two regioisomers to ensure that pharmaceutical intermediates synthesized from either isomer do not contain cross-contamination exceeding ICH Q3A thresholds (typically ≤0.15% for unspecified impurities) . The distinct InChIKey identifiers enable unambiguous database registration of impurity profiles in regulatory submissions (IND/IMPD, NDA/MAA), reducing the risk of queries or rejection during CMC review [1].

Agrochemical Crop Protection Discovery

Substituted pyridines bearing chloroethyl and methoxy substituents have been explored in patent literature as herbicidal and fungicidal active ingredients [1]. The target compound's bifunctional reactivity enables construction of pyridine-based agrochemical leads where the chloroethyl group is transformed into aminoethyl, thioethyl, or vinyl appendages, and the 5-methoxy group modulates electron density at the pyridine ring to fine-tune target-site binding at plant enzymes (e.g., protoporphyrinogen oxidase, acetolactate synthase) . The compound's relatively limited pre-existing biological annotation in public databases offers freedom-to-operate advantages in agrochemical patent landscaping [1].

Application
Selection Property
Validation Focus
CNS Lead Generation
Predicted CNS drug-like profile
Blood–brain barrier penetration assay
Covalent Probe Design
Controlled electrophilic reactivity
Target-specific labeling efficiency
Impurity Reference Standard
Regioisomeric purity specification
HPLC resolution method validation
Agrochemical Discovery
Bifunctional scaffold diversification
Plant enzyme target-binding assay
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